

# Spectroscopic Analysis of 2-Methylbenzamide Oxime: A Technical Overview

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## Compound of Interest

Compound Name: 2-methyl Benzamideoxime

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This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-methylbenzamide oxime. Due to the limited availability of specific experimental data for 2-methylbenzamide oxime in publicly accessible databases, this document presents data for the closely related compound, 2-methylbenzamide, for comparative analysis. It also details the general spectroscopic features of the oxime functional group and outlines standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Data Presentation

While specific quantitative data for 2-methylbenzamide oxime is not available, the following tables summarize the experimental data found for the related compound, 2-methylbenzamide, and the expected IR absorption bands for the oxime functional group.

Table 1: Spectroscopic Data for 2-Methylbenzamide

Spectroscopic Technique	Data Type	Observed Values
Mass Spectrometry (GC-MS)	m/z of Top Peak	91
	m/z of 2nd Highest Peak	119
	m/z of 3rd Highest Peak	135

Note: Data obtained from the NIST Mass Spectrometry Data Center for 2-methylbenzamide.[1]

Table 2: Expected Infrared (IR) Absorption Bands for Oxime Functional Group

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )
O-H (oxime)	Stretching	3418
C=N (oxime)	Stretching	1643

Note: These are characteristic absorption bands for the oxime group and may vary slightly in the context of the full molecule.[2]

## Predicted Spectroscopic Characteristics of 2-Methylbenzamide Oxime

Based on the structure of 2-methylbenzamide oxime and general principles of spectroscopy, the following characteristics can be anticipated:

- <sup>1</sup>H NMR:** The spectrum would likely show a singlet for the methyl protons, a multiplet for the aromatic protons, and signals for the amine and hydroxyl protons of the oxime group. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and benzamide oxime groups.
- <sup>13</sup>C NMR:** The spectrum would exhibit distinct signals for the methyl carbon, the aromatic carbons (with quaternary carbons showing lower intensity), and the carbon of the C=NOH group.
- IR Spectroscopy:** The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the oxime (around 3418 cm<sup>-1</sup>), the C=N stretch (around 1643 cm<sup>-1</sup>), N-H stretching of the primary amide, C-H stretches of the aromatic ring and methyl group, and C=C stretching of the aromatic ring.[2]
- Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2-methylbenzamide oxime (150.18 g/mol ). Fragmentation patterns

would likely involve the loss of small neutral molecules such as  $\text{H}_2\text{O}$ ,  $\text{NH}_3$ , and cleavage of the benzoyl group.

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound like 2-methylbenzamide oxime are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the solid 2-methylbenzamide oxime in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
- **Instrument Setup:**
  - Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
  - Lock the spectrometer to the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- **Data Acquisition:**
  - Acquire a  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
  - Acquire a  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
  - Further 2D NMR experiments like COSY and HSQC can be performed to aid in structure elucidation.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**

- Grind a small amount (1-2 mg) of 2-methylbenzamide oxime with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

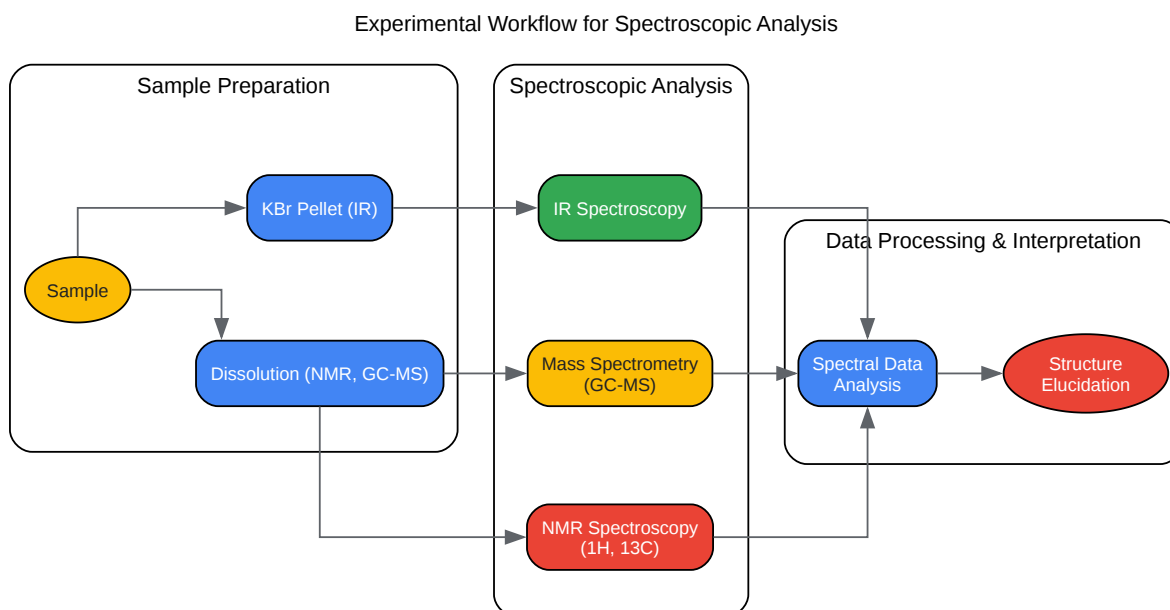
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of 2-methylbenzamide oxime in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of  $\mu\text{g/mL}$  to  $\text{ng/mL}$ .
- GC Method:
  - Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250  $^{\circ}\text{C}$ ).
  - Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
  - Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of components. A typical program might be: hold at 50  $^{\circ}\text{C}$  for 2 minutes, then ramp to 250  $^{\circ}\text{C}$  at 10  $^{\circ}\text{C/min}$ , and hold for 5 minutes.
  - Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
- MS Method:
  - Ionization: Use Electron Ionization (EI) as the standard method.

- Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-400).
- Detector: The detector will record the abundance of ions at each  $m/z$  value.

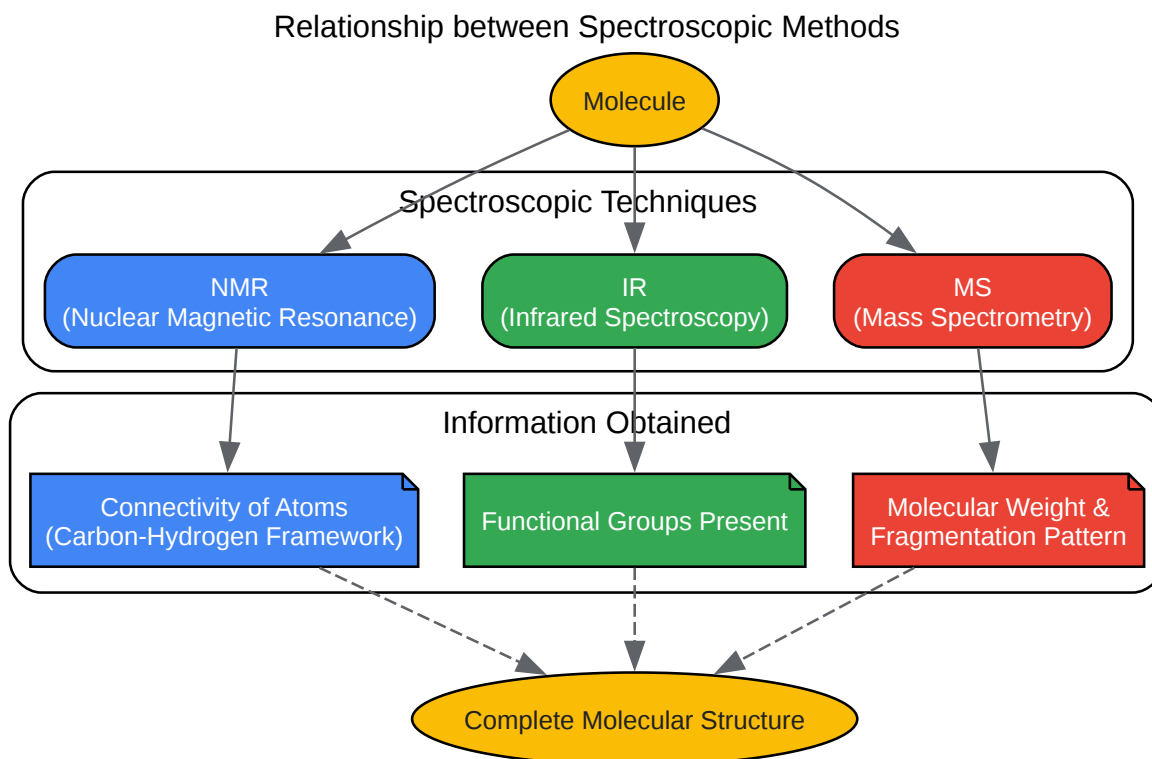
## Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and a typical experimental workflow.



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Caption: Experimental workflow for spectroscopic analysis.



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## References

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